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Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: CNX-2006
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Potency and Selectivity of CNX-2006

Cellular and Enzymatic Potency (IC50/GI50)

) CNX-2006 Comparison to WT EGFR o

Model System Mutation Type . Citation
Potency (nM) (Fold Selectivity)
Enzymatic Assay EGFR T790M IC50 < 20 nM ~14 to 22-fold selective over  [1] [2]
WT [3]

Cell Proliferation L858R/T790M GI50: 3-32nM  Up to 290-fold more [1][3]
(H1975) selective than 1st-gen TKils [4]
Cell Proliferation delE746-A750 GI50: ~55 - 104  Information missing [3]1[4]
(PC9) nM
p-EGFR Inhibition L858R/T790M IC50: ~46 nM >10-fold selective over WT [3] [4]
(H1975) EGFR
p-EGFR Inhibition delE746- IC50: ~61 nM >10-fold selective over WT [3]1[4]
(PC9GR4) A750/T790M EGFR

Comparison with Other EGFR Inhibitors (GI50 in T790M models)
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GI50 in T790M+ Cells (e.qg.,

Inhibitor Generation Key Characteristic
H1975)

CNX-2006 Third Mutant-selective, ~3-32 nM [3] [4]

Irreversible
CO-1686 Third Mutant-selective, Comparable to CNX-2006 [3] [4]
(Rociletinib) Irreversible
Erlotinib First Reversible ~98,000 nM (Resistant) [5]
Afatinib Second Irreversible, inhibits WT Much higher (due to WT EGFR

EGFR toxicity) [6]

Detailed Experimental Protocols

The high-quality data on CNX-2006 is supported by robust experimental methodologies. Here are the details

of key assays cited:

1. Growth Inhibition Assay (GI50)

e Objective: To determine the compound concentration that inhibits 50% of cell proliferation.

e Cell Lines: Typically a panel of NSCLC lines, including:

H1975: Harbors the L858RIT790M double mutation.

PC9: Harbors the delE746-A750 activating mutation.

PC9GR4: A resistant derivative harboring delE746-A750/T790M.

A431: Expresses wild-type (WT) EGFR at high levels (used for selectivity assessment).

e Procedure: Cells are treated with a range of CNX-2006 concentrations for a specified period (e.g., 72

[e]

[e]

o

o

hours). Cell viability is measured using assays like MTT or CellTiter-Glo. The GI50 value is then
calculated from the resulting dose-response curve [1] [2] [3].

2. Phospho-EGFR Inhibition Assay (IC50)

¢ Objective: To measure the concentration that reduces EGFR autophosphorylation by 50%,
confirming direct target engagement.

¢ Cell Lines: Similar to those used in proliferation assays (e.g., H1975, PC9, PCO9GR4).

e Procedure: Cells are treated with CNX-2006 for a shorter period (e.g., 2-6 hours). Cell lysates are
then prepared and analyzed by immunoblotting (Western blot) using antibodies specific for
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phosphorylated EGFR (p-EGFR) and total EGFR. The IC50 is determined by densitometric analysis
of the p-EGFR band intensity [2] [3] [4].

3. In Vivo Xenograft Efficacy Study

e Objective: To evaluate the anti-tumor efficacy of CNX-2006 in a live animal model.

e Animal Model: Immunodeficient nude mice.

e Procedure: Mice are subcutaneously implanted with H1975 tumor cells. Once tumors are
established, animals are treated with CNX-2006 (e.g., at 25 mg/kg) or a vehicle control via
intraperitoneal (i.p.) injection. Tumor volume and body weight are monitored regularly. Efficacy is
demonstrated by a significant reduction in tumor growth rate or tumor regression in the treated group
compared to the control [2] [3].

Mechanism of Action and Resistance

CNX-2006 is an irreversible inhibitor that forms a covalent bond with the cysteine residue at position 797
(Cys797) in the ATP-binding pocket of EGFR, leading to sustained inhibition [3] [4]. Its unique structure
allows it to be more potent against mutant EGFR (including T790M) than the wild-type receptor.

Despite its potency, cancer cells can develop resistance. A key mechanism identified for CNX-2006 and
other 3rd gen TKIs is NF-kB pathway activation, which replaces oncogenic EGFR signaling [3] [4] [7].

The diagram below illustrates this resistance pathway and potential therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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